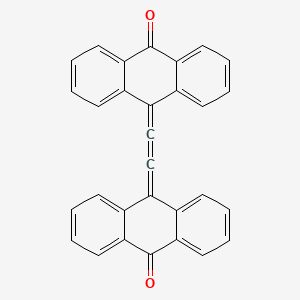
9(10H)-Anthracenone, 10,10'-(1,2-ethenediylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- is an organic compound with a complex structure It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a unique bis-ethenediylidene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- typically involves the reaction of anthracene derivatives with appropriate reagents to form the bis-ethenediylidene linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy or amino derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene or aminoanthracene compounds. Substitution reactions can result in a wide range of functionalized anthracene derivatives.
Aplicaciones Científicas De Investigación
9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific proteins or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with similar structural features but lacking the bis-ethenediylidene linkage.
Anthraquinone: An oxidized derivative of anthracene with a quinone structure.
9,10-Dihydroanthracene: A reduced form of anthracene with hydrogenated central rings.
Uniqueness
9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- is unique due to its bis-ethenediylidene linkage, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
3321-86-6 |
|---|---|
Fórmula molecular |
C30H16O2 |
Peso molecular |
408.4 g/mol |
InChI |
InChI=1S/C30H16O2/c31-29-25-13-5-1-9-19(25)23(20-10-2-6-14-26(20)29)17-18-24-21-11-3-7-15-27(21)30(32)28-16-8-4-12-22(24)28/h1-16H |
Clave InChI |
DATXULQQDBTIRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C=C=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53)C6=CC=CC=C6C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





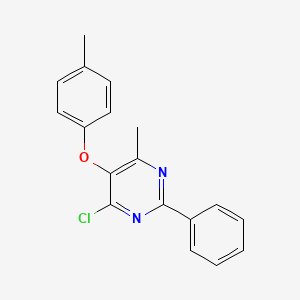
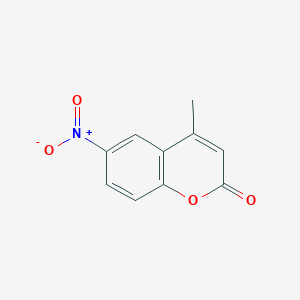
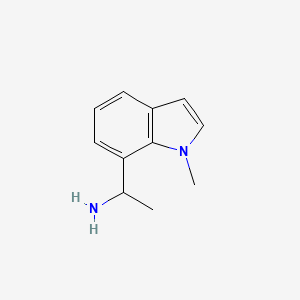
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
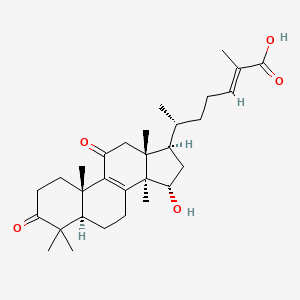


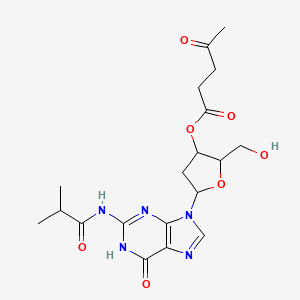
![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)

